3-(Aminomethyl)-1,2-dihydro-1,6-naphthyridin-2-one
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Overview
Description
3-(Aminomethyl)-1,2-dihydro-1,6-naphthyridin-2-one is a heterocyclic compound that features a naphthyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1,2-dihydro-1,6-naphthyridin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions involving amination and cyclization steps .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions. The choice of reagents and conditions is crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1,2-dihydro-1,6-naphthyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
3-(Aminomethyl)-1,2-dihydro-1,6-naphthyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-1,2-dihydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives and heterocyclic amines. Examples are:
- 1,6-Naphthyridine
- 3-Aminomethyl-4-hydroxycoumarin
- 3-(Aminomethyl)phenylboronic acid hydrochloride
Uniqueness
What sets 3-(Aminomethyl)-1,2-dihydro-1,6-naphthyridin-2-one apart is its unique combination of structural features and functional groups, which confer specific reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
3-(aminomethyl)-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C9H9N3O/c10-4-6-3-7-5-11-2-1-8(7)12-9(6)13/h1-3,5H,4,10H2,(H,12,13) |
InChI Key |
DEKLYWINNLEWSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)C(=C2)CN |
Origin of Product |
United States |
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